![molecular formula C13H10FNO2 B181833 N-(4-fluorophenyl)-3-(2-furyl)acrylamide CAS No. 853349-52-7](/img/structure/B181833.png)
N-(4-fluorophenyl)-3-(2-furyl)acrylamide
Overview
Description
N-(4-fluorophenyl)-3-(2-furyl)acrylamide is an organic compound with the molecular formula C13H10FNO It is characterized by the presence of a fluorophenyl group and a furan ring connected through an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(2-furyl)acrylamide typically involves the reaction of 4-fluoroaniline with 2-furylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(2-furyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of N-(4-fluorophenyl)-3-(2-furyl)acrylic acid.
Reduction: Formation of N-(4-fluorophenyl)-3-(2-furyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of acrylamide compounds, including N-(4-fluorophenyl)-3-(2-furyl)acrylamide, exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and others, through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties. The presence of the furan moiety is believed to enhance neurotropic activity, potentially aiding in the treatment of neurodegenerative diseases .
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of polymers with specific functionalities. Its acrylamide group allows for polymerization, leading to materials that could be used in drug delivery systems or as biomaterials for tissue engineering applications .
Fluorescent Probes
The fluorine atom in the compound enhances its photophysical properties, making it suitable for use as a fluorescent probe in biochemical assays. Such probes are essential in cellular imaging and tracking biological processes in real-time .
Synthesis and Modification
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 2-furaldehyde under controlled conditions to form the desired acrylamide structure. This method can be modified to introduce various substituents on the aromatic rings, tailoring the compound's properties for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(2-furyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The furan ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-(2-furyl)acrylonitrile
- N-(4-fluorophenyl)-3-(2-furyl)acrylic acid
- N-(4-fluorophenyl)-3-(2-furyl)ethylamine
Uniqueness
N-(4-fluorophenyl)-3-(2-furyl)acrylamide stands out due to its unique combination of a fluorophenyl group and a furan ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Biological Activity
N-(4-fluorophenyl)-3-(2-furyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a fluorinated phenyl group with a furan moiety, contributing to its reactivity and biological interactions. The presence of the fluorine atom is known to enhance the compound's lipophilicity and binding affinity to biological targets, while the furan ring may stabilize the compound and facilitate interactions with enzymes or receptors.
The biological activity of this compound primarily involves its ability to bind to specific molecular targets, thereby modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : It may interact with receptors, altering signaling pathways that are crucial for cellular functions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 µM |
Escherichia coli | 10 µM |
Bacillus subtilis | 8 µM |
Pseudomonas aeruginosa | 15 µM |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors.
In one study, treatment with this compound resulted in a significant reduction in viability of breast cancer cell lines (MCF-7), with IC50 values observed in the low micromolar range.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that it outperformed several standard antibiotics in inhibiting bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
- Investigation of Anticancer Properties : Another study focused on the compound's anticancer effects on lung cancer cells. The results showed that treatment led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that modifications to the furan and phenyl groups significantly influenced biological activity. Substitutions at specific positions enhanced both antimicrobial and anticancer properties .
Properties
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPVRTIPVIEWRZ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351290 | |
Record name | N-(4-fluorophenyl)-3-(2-furyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853349-52-7 | |
Record name | N-(4-fluorophenyl)-3-(2-furyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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